molecular formula C17H13ClFN3O2 B2436339 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034236-60-5

2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2436339
CAS No.: 2034236-60-5
M. Wt: 345.76
InChI Key: FPGCKHRYZGSFAO-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-fluorophenyl group, a furan ring, and a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Formation of the chloro-fluorophenyl intermediate: This step involves the chlorination and fluorination of a phenyl ring under controlled conditions.

    Synthesis of the furan ring: The furan ring is synthesized through cyclization reactions involving appropriate precursors.

    Coupling with pyrazine: The furan ring is then coupled with a pyrazine derivative using a suitable coupling agent.

    Final acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include reaction temperature, pressure, solvent choice, and purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide
  • 2-(2-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propionamide

Uniqueness

The uniqueness of 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c18-13-2-1-3-14(19)12(13)8-16(23)22-9-15-17(21-6-5-20-15)11-4-7-24-10-11/h1-7,10H,8-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGCKHRYZGSFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=NC=CN=C2C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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